molecular formula C12H22N2O8 B12352855 (2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid

(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid

Cat. No.: B12352855
M. Wt: 322.31 g/mol
InChI Key: GZKDJYLZHGMSFM-KSTNSCRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid are stereoisomers of a compound that belongs to the class of amino acids. These compounds are characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a carbon chain. The specific stereochemistry of these compounds makes them unique and important in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid can be achieved through several methods. One common approach involves the use of enantioselective synthesis techniques. For example, the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates from Fmoc-protected Garner’s aldehyde has been reported . This method involves a six-step process with overall yields ranging from 52-65%.

Industrial Production Methods: Industrial production of these compounds often involves microbial synthesis. For instance, microbial production of (2R,3S)-isocitric acid has been explored using natural, mutant, and recombinant strains of Yarrowia lipolytica . The process includes the derivation and selection of active microbial producers, development of their cultivation conditions, and methods of product isolation and purification to pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro compounds, while reduction can yield amines.

Scientific Research Applications

(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid have numerous applications in scientific research. They are used as biochemical reagents for the analysis of enzymes such as aconitate hydratase and NAD-isocitrate dehydrogenase . Additionally, these compounds are explored for their potential in the prevention and treatment of certain diseases.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, (2R,3S)-isocitric acid is an intermediate of the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms . The compounds exert their effects by modulating the activity of enzymes involved in this cycle.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other stereoisomers of amino acids, such as (2S,3R)-3-amino-2-hydroxybutanoic acid . These compounds share similar structural features but differ in their stereochemistry and biological activity.

Uniqueness: The uniqueness of (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid lies in their specific stereochemistry, which influences their interaction with biological molecules and their overall biochemical properties.

Properties

Molecular Formula

C12H22N2O8

Molecular Weight

322.31 g/mol

IUPAC Name

(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid

InChI

InChI=1S/2C6H11NO4/c2*1-3(2-4(8)9)5(7)6(10)11/h2*3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t2*3-,5+/m10/s1

InChI Key

GZKDJYLZHGMSFM-KSTNSCRMSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@@H](C(=O)O)N.C[C@@H](CC(=O)O)[C@H](C(=O)O)N

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N.CC(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.